molecular formula C15H18N2O3S2 B3009851 N-(4,5-dimethylthiazol-2-yl)-3-tosylpropanamide CAS No. 923403-88-7

N-(4,5-dimethylthiazol-2-yl)-3-tosylpropanamide

Cat. No. B3009851
CAS RN: 923403-88-7
M. Wt: 338.44
InChI Key: DLSSZSRXWQHYQY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties such as solubility, melting point, boiling point, and reactivity. Spectroscopic properties, such as UV/Vis, IR, and NMR spectra, may also be analyzed .

Scientific Research Applications

This system shows promise for use in mask filters, air filters, and protective clothing .

Cell Viability and Proliferation Assays

MTT has become the gold standard for assessing cell viability and proliferation. Developed by Mosmann in the 1980s, the MTT assay provides valuable information about cell health and growth. Researchers follow the method described by Vichai and Kirtikara for accurate results .

Antibacterial Effect Studies

Researchers use MTT to study the antibacterial effects of phytochemicals. To reduce background color and bacterial cell interference, they seek improved purification methods. The goal is to enhance accuracy when assessing antibacterial properties .

Safety and Hazards

Information on the safety and hazards of a compound can be found in its Material Safety Data Sheet (MSDS). This includes information on its toxicity, flammability, and environmental impact .

Future Directions

This involves discussing potential future research directions. For a drug, this could involve clinical trials or the development of new formulations. For a newly synthesized compound, this could involve further studies to fully characterize its properties .

properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S2/c1-10-4-6-13(7-5-10)22(19,20)9-8-14(18)17-15-16-11(2)12(3)21-15/h4-7H,8-9H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSSZSRXWQHYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dimethylthiazol-2-yl)-3-tosylpropanamide

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